3-ME-7-(3-METHYLBENZYL)-8-((1-PHENYLETHYL)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Description
3-ME-7-(3-METHYLBENZYL)-8-((1-PHENYLETHYL)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a purine dione derivative characterized by a 3-methylbenzyl group at the 7-position and a 1-phenylethylamino substituent at the 8-position. The compound’s core purine scaffold is substituted to modulate electronic, steric, and pharmacokinetic properties, making it a candidate for pharmacological exploration, though its specific biological targets remain uncharacterized in the provided data .
Properties
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-(1-phenylethylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-14-8-7-9-16(12-14)13-27-18-19(26(3)22(29)25-20(18)28)24-21(27)23-15(2)17-10-5-4-6-11-17/h4-12,15H,13H2,1-3H3,(H,23,24)(H,25,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACRTZFACIWRLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2NC(C)C4=CC=CC=C4)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-ME-7-(3-METHYLBENZYL)-8-((1-PHENYLETHYL)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE (commonly referred to as 3-ME) is a synthetic purine derivative with potential therapeutic applications. Characterized by its complex structure, this compound exhibits various biological activities that warrant detailed investigation.
- Molecular Formula : C22H23N5O2
- Molecular Weight : 389.4 g/mol
- IUPAC Name : 3-methyl-7-[(3-methylphenyl)methyl]-8-(1-phenylethylamino)purine-2,6-dione
The biological activity of 3-ME primarily stems from its interactions with specific molecular targets in cellular pathways. Its purine structure allows it to mimic natural nucleotides, potentially influencing various biochemical processes such as:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, which is crucial in cancer biology.
- Antioxidant Activity : Initial studies suggest that 3-ME may exhibit antioxidant properties, reducing oxidative stress in cells.
Anticancer Properties
Recent studies have indicated that 3-ME possesses significant anticancer activity. For instance, in vitro assays demonstrated that 3-ME effectively inhibits the proliferation of various cancer cell lines. The mechanism appears to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression at the G1 phase.
Antimicrobial Activity
The compound has shown promising results against both Gram-positive and Gram-negative bacteria. The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic pathways.
Anti-inflammatory Effects
Research indicates that 3-ME may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity was observed in cellular models where treatment with 3-ME reduced levels of TNF-alpha and IL-6.
Case Studies
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Anticancer Efficacy :
- A study involving human breast cancer cell lines (MCF-7) reported a dose-dependent decrease in cell viability upon treatment with 3-ME. The IC50 value was determined to be approximately 15 µM, indicating significant potency compared to standard chemotherapeutics.
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Antimicrobial Testing :
- In a comparative study against Staphylococcus aureus and Escherichia coli, 3-ME exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating effective antimicrobial properties.
Data Summary Table
Comparison with Similar Compounds
Table 1: Structural Comparison of Purine Dione Derivatives
Physicochemical Properties
- Lipophilicity: The target compound’s 3-methylbenzyl and 1-phenylethylamino groups confer moderate lipophilicity, intermediate between the hydrophilic morpholinyl derivative () and the highly hydrophobic octyl-substituted analog () .
- Solubility: The hydroxyethylamino substituent in enhances aqueous solubility compared to the target’s phenylethyl group, which may limit solubility in polar solvents .
- Stability : Electron-withdrawing groups, such as chlorine in , may improve metabolic stability compared to the target’s purely alkyl/aromatic substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
